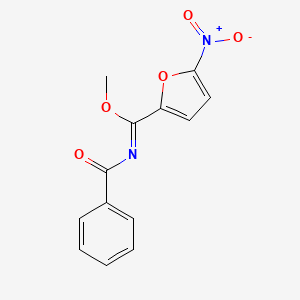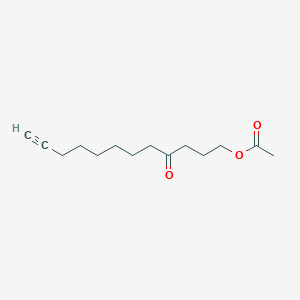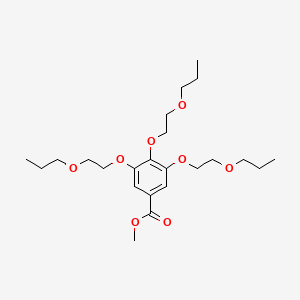![molecular formula C17H12N4O5 B12534895 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-42-9](/img/structure/B12534895.png)
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group
Preparation Methods
The synthesis of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-methyl-3,5-dinitrophenylhydrazine. The reaction is carried out in a refluxing acidic medium, which facilitates the formation of the hydrazone linkage . The process can achieve yields of around 88%, making it an efficient method for producing this compound .
Chemical Reactions Analysis
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as an antibacterial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one include:
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the naphthalene ring and the hydrazone linkage in this compound sets it apart, providing distinct chemical and biological properties.
Properties
CAS No. |
652139-42-9 |
|---|---|
Molecular Formula |
C17H12N4O5 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
1-[(2-methyl-3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N4O5/c1-10-14(8-12(20(23)24)9-15(10)21(25)26)18-19-17-13-5-3-2-4-11(13)6-7-16(17)22/h2-9,22H,1H3 |
InChI Key |
WOINUTHTCQHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


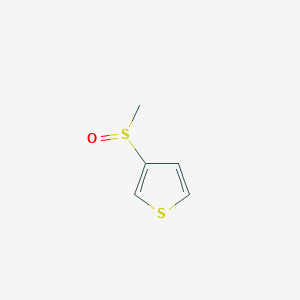
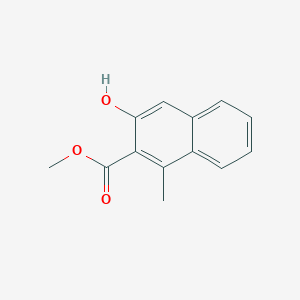
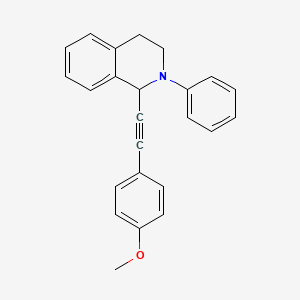

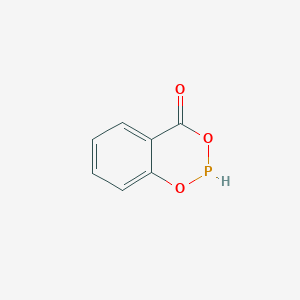
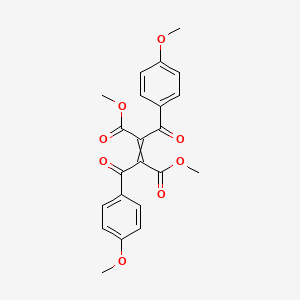
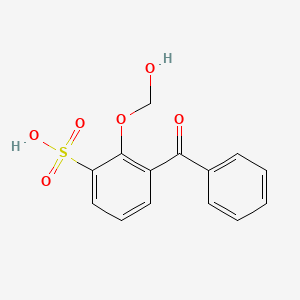

![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
